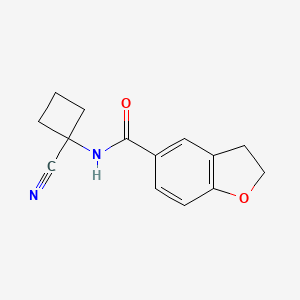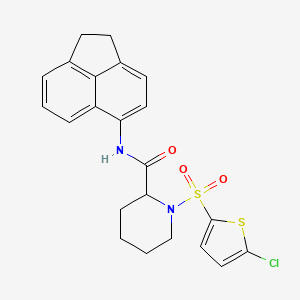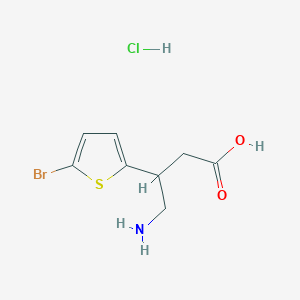![molecular formula C15H15NO4S B2774883 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid CAS No. 73457-03-1](/img/structure/B2774883.png)
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid” is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)COC (=O)NC (CC (=O)O)C2=CC=CS2 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction, which could be involved in the synthesis of this compound, involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 498.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 80.8±3.0 kJ/mol and a flash point of 255.6±28.7 °C . The compound has 7 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Transformations
One study detailed the synthesis and transformations of tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This work presents a methodological advancement in the field of heterocyclic chemistry, showcasing the versatility of thienyl-propanoic acid derivatives in synthesizing complex heterocyclic structures (A. El-Ahl, M. Ismail, & F. A. Amer, 2003).
Antimicrobial Activity
Another research focused on synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid, evaluating their antimicrobial activities. The findings highlight the potential of these compounds in developing new antimicrobial agents, with several derivatives showing strong activities against tested microorganisms (Amit A. Pund et al., 2020).
Anticancer Activity
Research into S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one synthesized using different halo compounds showed significant in vitro anticancer activities. This study underscores the therapeutic potential of thienyl-propanoic acid derivatives in cancer treatment, with specific compounds demonstrating cytotoxic effects against different cancer cell lines (H. Saad & A. Moustafa, 2011).
Material Science Applications
In material science, phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation instead of phenol. This research provides a sustainable approach to modifying aliphatic –OH bearing molecules or macromolecules, opening new avenues for applications in materials science (Acerina Trejo-Machin et al., 2017).
Mecanismo De Acción
Mode of Action
It is known that benzyloxy carbonyl compounds often act as protective groups in organic synthesis . They can be removed under mild conditions, which may allow the amino group to interact with its targets .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s molecular weight (22322522 g/mol ) suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant .
Propiedades
IUPAC Name |
3-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-14(18)9-12(13-7-4-8-21-13)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONHMGDZHACPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)
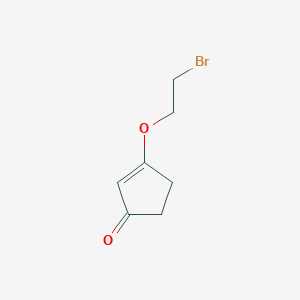
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)

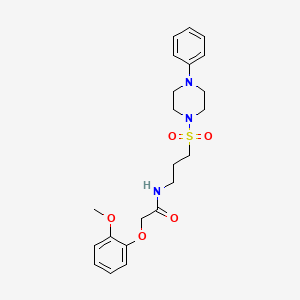

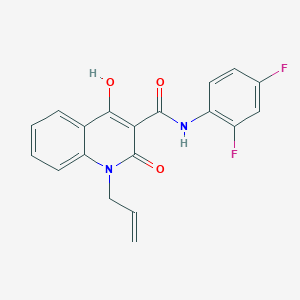
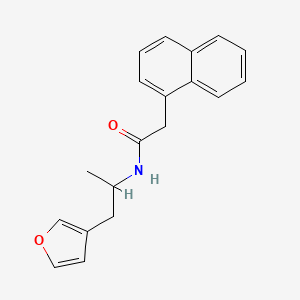
![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)
